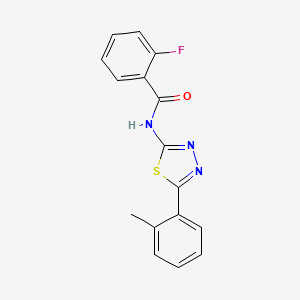

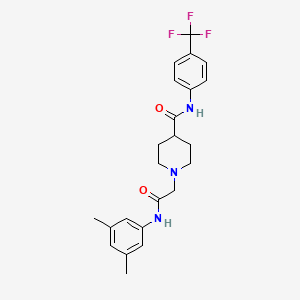

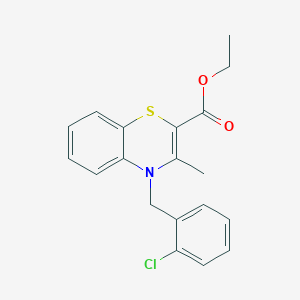

2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a thiadiazole ring, which has been shown to exhibit various biological activities.

Scientific Research Applications

Organic Electronics

In the realm of organic electronics, the incorporation of thiadiazole derivatives has been shown to enhance the electrochemical and optical properties of materials. For instance, the synthesis and polymerization of monomers bearing thiadiazole and fluoro-benzothiadiazole moieties have demonstrated significant effects on the planarity and electronic properties of the resulting polymers. These materials possess low bandgap values and exhibit electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).

Fluorescent Materials

The study of fluorescent materials has also benefited from the introduction of thiadiazole-based compounds. Specific derivatives have been found to exhibit interesting fluorescence effects, such as dual fluorescence and distinct fluorescence emissions, influenced by molecular aggregation and charge transfer effects. These findings are crucial for developing novel fluorescent probes and materials with potential applications in sensing and imaging (Matwijczuk et al., 2018).

Medicinal Chemistry

In medicinal chemistry, the design of molecules incorporating thiadiazole and fluoro-benzamide functionalities has led to compounds with promising biological activities. Notably, benzamide derivatives, such as MS-27-275, have shown marked in vivo antitumor activity against human tumors, acting as histone deacetylase inhibitors. These compounds induce cell cycle changes and p21 expression, highlighting their potential as novel chemotherapeutic agents (Saito et al., 1999).

Molecular Organization and Interaction Studies

Research into the molecular organization and interaction of thiadiazole derivatives within lipid bilayers has provided insights into their behavior in biological systems. Studies on compounds like 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol have shown that their fluorescence properties and interactions with lipids can be influenced by the structure of the alkyl substituent, offering a deeper understanding of how such molecules might interact with cell membranes and potentially influence cellular processes (Kluczyk et al., 2016).

properties

IUPAC Name |

2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMUITCBZIQGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)